molecular formula C9H6BrClN2 B11860313 6-Bromo-2-(chloromethyl)quinoxaline

6-Bromo-2-(chloromethyl)quinoxaline

Cat. No.: B11860313
M. Wt: 257.51 g/mol
InChI Key: NCJIFEVGFQWQMG-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine substituents in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(chloromethyl)quinoxaline typically involves the condensation of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-chloroaniline with 1,2-dibromoethane in the presence of a base, followed by cyclization to form the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(chloromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.

Scientific Research Applications

6-Bromo-2-(chloromethyl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • 6-Bromo-2-(chloromethyl)quinazoline
  • 6-Bromo-2-(chloromethyl)quinoline
  • 6-Bromo-2-(chloromethyl)quinoxaline derivatives

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)quinoxaline

InChI

InChI=1S/C9H6BrClN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2

InChI Key

NCJIFEVGFQWQMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)CCl

Origin of Product

United States

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